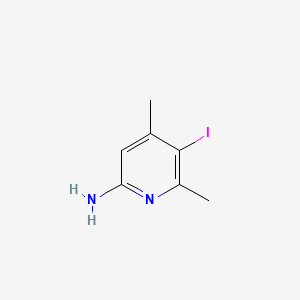
1-(2-chloroethyl)-4-nitro-1H-pyrazole
説明
1-(2-Chloroethyl)-4-nitro-1H-pyrazole (CENP) is an organic compound that has become increasingly popular in the scientific community due to its versatile and unique properties. CENP is a heterocyclic compound that contains a nitrogen atom and two carbon atoms in its structure. It is a colorless solid that is soluble in water and organic solvents. CENP has been used in various scientific applications, including organic synthesis, biochemistry, and drug development.
科学的研究の応用
Catalytic Applications
1-(2-chloroethyl)-4-nitro-1H-pyrazole is utilized in the synthesis of palladium(II) complexes, which are effective pre-catalysts for Suzuki-Miyaura coupling reactions, demonstrating yields up to 96%. These complexes also facilitate the synthesis of palladium-sulfide and palladium-selenide nanoparticles, potentially useful in various catalytic processes (Sharma et al., 2013).
Synthesis of Functionalized Thiazolidin-4-ones
This compound is involved in the formation of thiazolidin-4-ones, which are known for their physiological activities and applications in optoelectronics. The reaction of mercaptoacetic acid esters with similar derivatives results in the synthesis of these functionalized compounds (Zapol’skii et al., 2014).
Antimalarial and Antiviral Applications
Derivatives of 1-(2-chloroethyl)-4-nitro-1H-pyrazole have been shown to have antimalarial activity against Plasmodium falciparum, and some compounds also demonstrate anti-SARS-CoV-2, antibacterial, and cytotoxic activities. This highlights its potential in pharmaceutical applications (Zapol’skii et al., 2022).
Synthesis of 4-Substituted-1H-Pyrazoles
Research into the synthesis of various 4-substituted-1H-pyrazoles, with different substituents like chloro, bromo, iodo, nitro, and diazo, has been conducted. These compounds have potential applications in various chemical and biological processes (Zhang et al., 2006).
Nucleophilic Substitution Reactions
The compound facilitates nucleophilic substitution reactions under mild conditions, leading to the formation of various derivatives with potential applications in organic synthesis and material science (Dalinger et al., 2013).
Theoretical and Experimental Investigations
1-(2-chloroethyl)-4-nitro-1H-pyrazole is studied for its molecular geometry, vibrational frequencies, and NMR chemical shift values, which are crucial in understanding its physical and chemical properties. This information is vital for its application in various scientific fields (Evecen et al., 2016).
作用機序
Target of Action
1-(2-chloroethyl)-4-nitro-1H-pyrazole is a type of alkylating agent, similar to compounds like mechlorethamine . Alkylating agents are a group of anticancer chemotherapeutic drugs . They work by covalently modifying a variety of intracellular targets . The primary targets of these compounds are DNA bases, particularly the N7 nitrogen on the DNA base guanine . This interaction with DNA bases prevents DNA synthesis and RNA transcription from the affected DNA .
Mode of Action
The compound interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the compound to its target. In the case of 1-(2-chloroethyl)-4-nitro-1H-pyrazole, this results in the formation of covalent bonds with DNA bases, leading to DNA fragmentation . This fragmentation occurs as repair enzymes attempt to replace the alkylated bases, thereby preventing DNA synthesis and RNA transcription .
Biochemical Pathways
The compound’s interaction with DNA affects various biochemical pathways. For instance, exposure to similar compounds has been shown to inhibit thyroid-stimulating hormone (TSH), triiodothyronine (T3), and thyroxine (T4) levels . Additionally, it can cause an increase in oxidative stress markers, such as superoxide dismutase (SOD), catalase (CAT), and lipid peroxidation (LPO) levels .
Pharmacokinetics
Similar compounds like sarcnu have been shown to exhibit linear and consistent pharmacokinetics with good oral bioavailability in both mice and dogs . SarCNU was eliminated from plasma in a monoexponential manner with a mean half-life of 9.8±0.8 min in mice . The total plasma clearance was 47.3±8.7 ml/min per kg and the apparent volume of distribution was 0.7±0.1 l/kg .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. By preventing DNA synthesis and RNA transcription, the compound effectively halts the cell cycle, leading to cell death . This makes 1-(2-chloroethyl)-4-nitro-1H-pyrazole and similar compounds effective in the treatment of various types of cancer .
Action Environment
The action of 1-(2-chloroethyl)-4-nitro-1H-pyrazole can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other chemicals in the environment . Additionally, the compound’s stability and action can be influenced by factors such as temperature and pH .
特性
IUPAC Name |
1-(2-chloroethyl)-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVUFQCSAHAJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



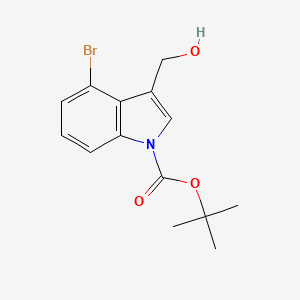
![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)
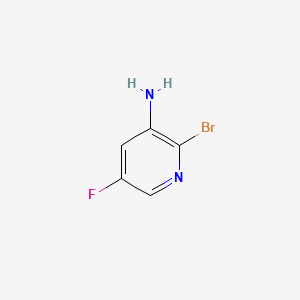
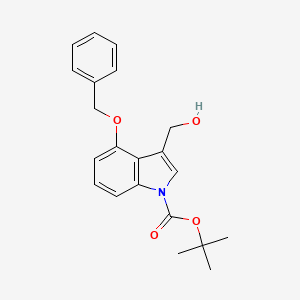


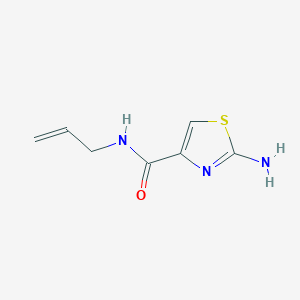
![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)



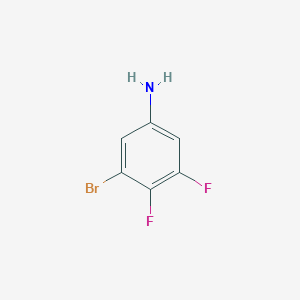
![tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372725.png)
